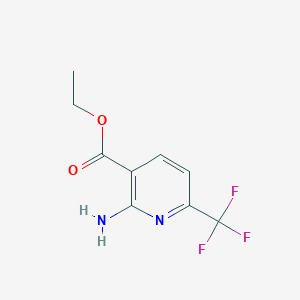
Ethyl 2-amino-6-(trifluoromethyl)nicotinate
概要
説明
Ethyl 2-amino-6-(trifluoromethyl)nicotinate is a chemical compound characterized by its trifluoromethyl group and amino group attached to a pyridine ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-aminopyridine and trifluoromethylating agents.
Reaction Conditions: The trifluoromethylation reaction is often carried out under acidic conditions, using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Ethyl Ester Formation: The resulting trifluoromethylated pyridine is then esterified using ethanol in the presence of a strong acid catalyst to form the ethyl ester.
Industrial Production Methods:
Batch Process: Industrial production often involves a batch process where the reaction mixture is carefully controlled to ensure consistent product quality.
Purification: The final product is purified through recrystallization or chromatographic techniques to achieve high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Typical reducing agents are hydrogen gas with a palladium catalyst or iron with hydrochloric acid.
Substitution: Nucleophiles like sodium cyanide or ammonia can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Amines and amides.
Substitution Products: Cyanides and amides.
科学的研究の応用
Chemistry: Ethyl 2-amino-6-(trifluoromethyl)nicotinate is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties. Medicine: It is investigated for its therapeutic potential in treating various diseases, leveraging its unique chemical structure. Industry: The compound is used in the manufacture of specialty chemicals and materials due to its stability and reactivity.
作用機序
The mechanism by which Ethyl 2-amino-6-(trifluoromethyl)nicotinate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity and stability, while the amino group facilitates interactions with biological macromolecules.
類似化合物との比較
Ethyl 2-amino-6-methylnicotinate: Lacks the trifluoromethyl group, resulting in different reactivity and biological activity.
Ethyl 2-amino-6-(trifluoromethyl)pyridine-3-carboxylate: Similar structure but with a different position of the carboxylate group.
This comprehensive overview highlights the importance of Ethyl 2-amino-6-(trifluoromethyl)nicotinate in various scientific and industrial fields. Its unique properties and versatile applications make it a valuable compound for further research and development.
特性
IUPAC Name |
ethyl 2-amino-6-(trifluoromethyl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2/c1-2-16-8(15)5-3-4-6(9(10,11)12)14-7(5)13/h3-4H,2H2,1H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWBXHBOURLVKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1395225.png)






![1H-Pyrrolo[2,3-c]pyridine-3-carbonitrile](/img/structure/B1395238.png)
![7-Fluoro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1395239.png)





